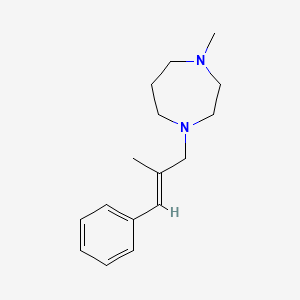
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine, also known as ENMA, is a chemical compound that has been widely studied for its potential applications in scientific research. ENMA is a derivative of mannose, a simple sugar that is found in many natural sources such as fruits and vegetables. In
Mechanism of Action
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine works by binding to specific receptors on the surface of bacterial and viral cells. This binding triggers a series of biochemical reactions that ultimately lead to the destruction of the cell. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to be highly effective against a wide range of bacterial and viral pathogens, making it a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can inhibit the growth of a wide range of bacterial and viral pathogens, including some that are resistant to conventional antibiotics. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to activate certain immune cells, leading to the production of cytokines and other signaling molecules that play a critical role in the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine is its specificity for certain types of bacteria and viruses. This makes it an ideal candidate for the development of diagnostic probes and antimicrobial agents. However, there are also some limitations to the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments. For example, N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature.
Future Directions
There are many potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine. One area of interest is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections in clinical settings. Another area of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based antimicrobial agents that can be used to treat infections that are resistant to conventional antibiotics. Finally, there is also potential for the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in the development of new vaccines and immunotherapies.
Synthesis Methods
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be synthesized by reacting 4-ethoxy-2-nitroaniline with 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl bromide in the presence of a Lewis acid catalyst. The reaction yields N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine as a yellow solid with a high purity.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been studied for its potential applications in various scientific fields, including biochemistry, immunology, and microbiology. One of the most promising areas of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to bind specifically to certain types of bacteria and viruses, allowing for their detection in complex biological samples.
properties
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O8/c1-2-23-7-3-4-8(9(5-7)16(21)22)15-14-13(20)12(19)11(18)10(6-17)24-14/h3-5,10-15,17-20H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUDFNTAWEUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)

